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Compound of Interest

(2,6-Dichloro-3-
Compound Name: ) )
methoxyphenyl)boronic acid

Cat. No.: B1426496

An In-Depth Technical Guide to (2,6-Dichloro-3-methoxyphenyl)boronic acid: Properties,
Structure, and Application in Cross-Coupling Chemistry

Introduction: A Sterically-Hindered Building Block
for Modern Synthesis

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a specialized organoboron compound that
has garnered significant interest within the fields of medicinal chemistry and materials science.
Its unique substitution pattern—featuring two ortho-chloro substituents flanking the boronic acid
moiety and a meta-methoxy group—imparts distinct steric and electronic properties. These
characteristics make it a valuable, albeit challenging, coupling partner in carbon-carbon bond-
forming reactions. This guide, prepared for researchers and drug development professionals,
provides a comprehensive overview of its chemical properties, structural features, and practical
applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. We will
delve into the causality behind experimental choices, offering field-proven insights to enable its
effective utilization in complex synthetic campaigns.

Core Chemical Identity and Physicochemical
Properties

Understanding the fundamental properties of a reagent is the bedrock of its successful
application. (2,6-Dichloro-3-methoxyphenyl)boronic acid is a white to off-white solid under
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standard conditions. Its key identifiers and computed properties are summarized below.

Structural Representation

The structure is defined by a phenyl ring substituted with a boronic acid group [-B(OH)-] at
position 1, two chlorine atoms at positions 2 and 6, and a methoxy group (-OCH?s) at position 3.

C

e

C B

A VAR

C cl OH OH

AN

Click to download full resolution via product page

Caption: 2D Structure of (2,6-Dichloro-3-methoxyphenyl)boronic acid.

Data Summary Table

The following table consolidates the key physicochemical properties of the compound, primarily
sourced from computational data available on PubChem.[1]
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Property Value Source
(2,6-dichloro-3-

IUPAC Name ] ] PubChem[1]
methoxyphenyl)boronic acid

CAS Number 851756-57-5 PubChem[1][2][3]

Molecular Formula C7H7BCI203 PubChem[1]

Molecular Weight 220.84 g/mol PubChem|[1]

, B(C1=C(C=CC(=C1Cl)OC)Cl)

Canonical SMILES PubChem[1]
(00
YSIVMUOSCRY SHE-

InChl Key PubChem[1]
UHFFFAOYSA-N
White to light beige crystalline ]

Appearance ChemicalBook[4]
powder

Hydrogen Bond Donors 2 PubChem[1]

Hydrogen Bond Acceptors 3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of arylboronic
acids provides insight into potential impurities.[2][3] A common laboratory-scale synthesis
involves the lithiation of a suitable precursor followed by quenching with a boron electrophile.
For a structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a patented
method involves the reaction of 2-chloro-6-fluoroanisole with n-butyllithium to form the lithiated
intermediate.[5] This intermediate is then reacted with trimethyl borate, B(OCHs)s, to form the
boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[5] This approach
highlights a general and robust pathway for preparing highly substituted arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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The paramount application of (2,6-Dichloro-3-methoxyphenyl)boronic acid is as a coupling
partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6][7] This reaction is a cornerstone
of modern organic synthesis, particularly in drug discovery, for its reliability in constructing
C(sp?)-C(sp?) bonds.[8][9]

Mechanistic Considerations & The Role of Steric
Hindrance

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The
key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide).

e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid with a base to form a more
nucleophilic boronate species.[7]

e Reductive Elimination: The two coupled organic fragments are expelled from the palladium
center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The two ortho-chloro groups in (2,6-Dichloro-3-methoxyphenyl)boronic acid introduce
significant steric bulk around the carbon-boron bond. This has profound implications for the
reaction.

o Expertise & Experience: From a practical standpoint, this steric hindrance can slow down the
rate of transmetalation. To overcome this, the choice of catalyst and reaction conditions is
critical. Standard catalysts like Pd(PPhs)a may prove inefficient. Instead, catalyst systems
employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or
tricyclohexylphosphine) are often required.[10] These ligands promote the formation of
monoligated, highly reactive palladium complexes that can more readily accommodate
sterically demanding substrates and accelerate both the oxidative addition and reductive
elimination steps.[10]
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: A Self-Validating Experimental
Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of (2,6-
Dichloro-3-methoxyphenyl)boronic acid with a generic aryl bromide. The causality for each
choice is explained to ensure a self-validating and adaptable workflow.

Objective: To synthesize 2-(2',6'-Dichloro-3'-methoxyphenyl)-bromobenzene (example product).
Materials:

e (2,6-Dichloro-3-methoxyphenyl)boronic acid (1.2 equiv.)

e 1-bromo-2-iodobenzene (or other aryl halide, 1.0 equiv.)

e Pd(OAC)2 (2 mol%)
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e SPhos (4 mol%)

e Potassium Carbonate (K2COs3), finely ground (3.0 equiv.)
e 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

Reagent Preparation (The 'Why'): To a flame-dried Schlenk flask under an inert atmosphere
(Argon or Nitrogen), add the aryl halide (1.0 equiv.), (2,6-Dichloro-3-
methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.). The use of
excess boronic acid helps to drive the reaction to completion and compensates for potential
protodeboronation or homocoupling side reactions.[6] The base is crucial for forming the
active boronate species.[7] K2COs is a moderately strong base suitable for many substrates;
for less reactive partners, a stronger base like LiO*Bu might be considered.[10]

Catalyst Pre-formation (The 'Why"): In a separate vial, dissolve the Pd(OAc)z (2 mol%) and
SPhos (4 mol%) in a small amount of the dioxane solvent. The 1:2 ratio of palladium to
ligand ensures the formation of the active catalytic species and prevents palladium black
precipitation. SPhos is chosen for its bulk and electron-donating properties, which are known
to facilitate the coupling of sterically hindered substrates.

Reaction Setup (The 'Why'): Add the catalyst solution to the Schlenk flask containing the
reagents. Then, add the 4:1 dioxane/water solvent mixture. The aqueous component is often
essential for dissolving the base and facilitating the hydrolysis of boronic acid esters or
anhydrides that are often present.[10] Dioxane is a good solvent for the organic reagents.

Execution (The 'Why"): Seal the flask and heat the reaction mixture to 90-100 °C with
vigorous stirring. The elevated temperature is necessary to provide the activation energy
required to overcome the steric hindrance. Monitor the reaction progress by TLC or LC-MS.
A typical reaction time might be 4-12 hours.[11][12]

Workup and Purification (The 'Why"):

o Cool the reaction mixture to room temperature.
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o Dilute with ethyl acetate and water. The organic layer will contain the product, while the
agueous layer will contain the inorganic salts and boronic acid byproducts.

o Separate the layers and extract the aqueous layer twice more with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), and filter.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by silica gel column chromatography to isolate the desired biaryl
product.
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. (2,6-
Dichloro-3-methoxyphenyl)boronic acid, like many arylboronic acids, requires careful
handling.

» Hazard Identification: The compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335).[13] Some related
boronic acids are also listed as harmful if swallowed.[14]

o Personal Protective Equipment (PPE): Always wear appropriate protective equipment,
including chemical safety goggles, a lab coat, and nitrile gloves.[15][16] If there is a risk of
generating dust, use a dust mask or work in a well-ventilated fume hood.[17][18]

o Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and
well-ventilated place.[17] Boronic acids can be susceptible to dehydration to form cyclic
boroxine anhydrides, so proper storage is key to maintaining reagent integrity. Handle in
accordance with good industrial hygiene and safety practices.[15][16]

» Disposal: Dispose of waste materials and empty containers in accordance with local,
regional, and national regulations.[15]

Conclusion

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a highly functionalized building block whose
utility is defined by its unique steric and electronic profile. While its sterically encumbered
nature presents challenges, these can be readily overcome with a rational selection of modern
catalytic systems, particularly those employing bulky phosphine ligands. By understanding the
mechanistic underpinnings of its primary application—the Suzuki-Miyaura cross-coupling—and
adhering to robust, well-reasoned protocols, researchers can effectively leverage this reagent
to construct complex molecular architectures essential for the advancement of drug discovery
and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1426496?utm_src=pdf-body
https://www.benchchem.com/product/b1426496?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-3-methylphenyl_boronic-acid
https://www.sigmaaldrich.com/HK/en/sds/aldrich/p20009?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC344660050&productDescription=2-METHOXYPHENYLBORONIC+A5GR&vendorId=VN00032119&countryCode=US&language=en
https://labchem-wako.fujifilm.com/sds/W01W0235-2163JGHEEN.pdf
https://www.fishersci.com/store/msds?partNumber=AC359570050&countryCode=US&language=en
https://www.sigmaaldrich.com/SG/en/sds/sigma/b7901?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC359570050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC344660050&productDescription=2-METHOXYPHENYLBORONIC+A5GR&vendorId=VN00032119&countryCode=US&language=en
https://labchem-wako.fujifilm.com/sds/W01W0235-2163JGHEEN.pdf
https://www.fishersci.com/store/msds?partNumber=AC344660050&productDescription=2-METHOXYPHENYLBORONIC+A5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1426496?utm_src=pdf-body
https://www.benchchem.com/product/b1426496?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. (2,6-Dichloro-3-methoxyphenyl)boronic acid | C7TH7BCI203 | CID 57497288 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. (2,6-Dichloro-3-methoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

3. 851756-57-5 Cas No. | (2,6-dichloro-3-methoxyphenyl)boronic acid | Apollo
[store.apolloscientific.co.uk]

4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids -
Google Patents [patents.google.com]

6. Selection of boron reagents for Suzuki—Miyaura coupling - Chemical Society Reviews
(RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

7. Suzuki Coupling [organic-chemistry.org]
8. mdpi.com [mdpi.com]
9. nbinno.com [nbinno.com]

10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl
Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]
12. researchgate.net [researchgate.net]

13. (2,6-Difluoro-3-methylphenyl)boronic acid | C7TH7BF202 | CID 16427092 - PubChem
[pubchem.ncbi.nlm.nih.gov]

14. sigmaaldrich.com [sigmaaldrich.com]

15. fishersci.com [fishersci.com]

16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
17. fishersci.com [fishersci.com]

18. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [(2,6-Dichloro-3-methoxyphenyl)boronic acid chemical
properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1426496#2-6-dichloro-3-methoxyphenyl-boronic-
acid-chemical-properties-and-structure]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/57497288
https://pubchem.ncbi.nlm.nih.gov/compound/57497288
http://www.abacipharma.com/BD1775211
http://www.abacipharma.com/BD1775211
https://store.apolloscientific.co.uk/product/26-dichloro-3-methoxyphenylboronic-acid
https://store.apolloscientific.co.uk/product/26-dichloro-3-methoxyphenylboronic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4212548.htm
https://patents.google.com/patent/US8822730B2/en
https://patents.google.com/patent/US8822730B2/en
https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h
https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.mdpi.com/1420-3049/27/9/2615
https://www.nbinno.com/article/pharmaceutical-intermediates/crucial-role-boronic-acids-modern-drug-discovery-ps
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491353/
https://www.researchgate.net/figure/Reagents-and-reaction-conditions-i-2-Methoxyphenylboronic-acid-PddppfCl2-CH2Cl2_fig7_369339767
https://www.researchgate.net/publication/233862361_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_26-Dichloroquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-3-methylphenyl_boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-3-methylphenyl_boronic-acid
https://www.sigmaaldrich.com/HK/en/sds/aldrich/p20009?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC344660050&productDescription=2-METHOXYPHENYLBORONIC+A5GR&vendorId=VN00032119&countryCode=US&language=en
https://labchem-wako.fujifilm.com/sds/W01W0235-2163JGHEEN.pdf
https://www.fishersci.com/store/msds?partNumber=AC359570050&countryCode=US&language=en
https://www.sigmaaldrich.com/SG/en/sds/sigma/b7901?userType=undefined
https://www.benchchem.com/product/b1426496#2-6-dichloro-3-methoxyphenyl-boronic-acid-chemical-properties-and-structure
https://www.benchchem.com/product/b1426496#2-6-dichloro-3-methoxyphenyl-boronic-acid-chemical-properties-and-structure
https://www.benchchem.com/product/b1426496#2-6-dichloro-3-methoxyphenyl-boronic-acid-chemical-properties-and-structure
https://www.benchchem.com/product/b1426496#2-6-dichloro-3-methoxyphenyl-boronic-acid-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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